

N-Chlorosuccinimide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Chlorosuccinimide

Cat. No.: B042832

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N-**Chlorosuccinimide** (NCS), a versatile reagent in organic synthesis. The document covers its fundamental properties, synthesis, and purification, and details its applications as a chlorinating and oxidizing agent. Experimental protocols and reaction mechanisms are included to support practical application in a research and development setting.

Core Properties and Identification

N-**Chlorosuccinimide** is a white crystalline solid widely utilized in organic chemistry. It serves as a source of electrophilic chlorine and as a mild oxidizing agent. Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for N-**Chlorosuccinimide**

Identifier	Value
CAS Number	128-09-6[1][2][3][4]
Molecular Formula	C ₄ H ₄ ClNO ₂ [1][2][3][4]
Molecular Weight	133.53 g/mol [1][2][3]
EC Number	204-878-8[1][3]
InChI Key	JRNVZBWKYDBUCA-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of N-Chlorosuccinimide

Property	Value
Appearance	White crystalline powder or solid[1][2]
Melting Point	148-150 °C[3]
Density	~1.65 g/cm ³
Odor	Chlorine-like[1]
Stability	Stable at room temperature in a closed container. Light and moisture sensitive.[1]
Storage	Store at +2°C to +8°C[1][3]

Table 3: Solubility Profile of N-Chlorosuccinimide

Solvent	Solubility
Water	14 g/L at 25 °C. Soluble.
Acetone	Soluble[1]
Chloroform	Slightly soluble[1]
Acetic Acid	Soluble[3]
Benzene	Soluble[3]
Ether	Slightly soluble[3]
Petroleum Ether	Slightly soluble[3]
DMSO	100 mg/mL[5]

Synthesis and Purification Protocols

Synthesis of N-Chlorosuccinimide

N-**Chlorosuccinimide** can be synthesized from succinimide, which is in turn prepared from succinic acid and ammonia. The subsequent chlorination is typically achieved using sodium hypochlorite in an acidic medium.

Experimental Protocol: Two-Step Synthesis of N-**Chlorosuccinimide**

Step 1: Synthesis of Succinimide

- In a suitable reactor, add 70 kg of aqueous ammonia.
- While cooling to maintain a temperature of 20-25 °C, add 50 kg of succinic acid in batches with stirring.
- After the addition is complete, continue stirring for 40 minutes.
- Transfer the reaction mixture to a distillation apparatus and heat to 275-290 °C to dehydrate the intermediate ammonium salt, yielding solid succinimide.

Step 2: Chlorination of Succinimide

- Dissolve the prepared succinimide solid in a 15-20% aqueous solution of glacial acetic acid until fully dissolved.
- Cool the resulting solution to below 0 °C using an ice-salt bath.
- While maintaining the temperature below 0 °C, slowly add a sodium hypochlorite solution (e.g., chlorine bleach), using a succinimide to sodium hypochlorite weight ratio of approximately 1:3 to 1:3.5.
- Stir the reaction mixture for 0.5 to 1.5 hours at this temperature.
- Collect the precipitated white solid by suction filtration.
- Wash the solid with water until the filtrate is neutral.
- Dry the product to obtain N-**chlorosuccinimide**.

Purification by Recrystallization

Commercial NCS may develop a yellow color over time and can be purified by recrystallization to yield a white, crystalline solid.

Experimental Protocol: Recrystallization of N-**Chlorosuccinimide**

- In a fume hood, dissolve 25 g of impure NCS in 125 mL of glacial acetic acid by warming the mixture to 60-65 °C in an Erlenmeyer flask.
- Once dissolved, allow the solution to cool to room temperature.
- Place the flask in an ice-water bath (15-20 °C) to induce crystallization. White flakes of NCS should precipitate.
- Collect the crystals by filtration on a Buchner funnel.
- Wash the collected crystals with a small portion of cold glacial acetic acid, followed by two washes with hexane.
- Dry the purified crystals under vacuum for at least 6 hours. Store the product in the dark.[6]

Key Applications and Experimental Protocols

N-**Chlorosuccinimide** is a cornerstone reagent for various transformations in organic synthesis, primarily as a chlorinating agent and a mild oxidant.

Chlorination Reactions

NCS is a versatile chlorinating agent for a variety of substrates, including aromatics, alkenes, and ketones.

Experimental Protocol: Aromatic Chlorination

- To a stirred solution of the aromatic substrate (10 mmol) in 10-15 mL of water at room temperature, add N-**Chlorosuccinimide** (1.1 equivalents).
- Add 2 mL of concentrated hydrochloric acid dropwise over 15 minutes.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, work up the reaction by extracting the mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the product as necessary.

Experimental Protocol: α -Chlorination of Ketones

- Combine the ketone (1 mmol), N-**Chlorosuccinimide** (1.1 mmol), and ethylene glycol (5 mL) in a reaction vessel.
- Heat the mixture at 80 °C, monitoring the reaction by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent.
- Wash the organic layer, dry it, and concentrate it to yield the α -chloro acetal product.

Oxidation of Alcohols

NCS, often in combination with other reagents like TEMPO or DMF, serves as an effective oxidant for converting alcohols to aldehydes and ketones.

Experimental Protocol: Oxidation of Benzylic Alcohols with NCS/DMF

- In a round-bottomed flask, dissolve the benzylic alcohol (1.0 mmol) in 10 mL of dichloromethane.
- Add N,N-dimethylformamide (DMF) (1.0 mmol) and N-**chlorosuccinimide** (1.5 mmol) to the solution.
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Upon completion, dilute the mixture with 10 mL of dichloromethane.
- Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution, 10 mL of water, and 10 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.^[7]

The combination of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and NCS allows for the highly selective oxidation of primary alcohols to aldehydes over secondary alcohols.

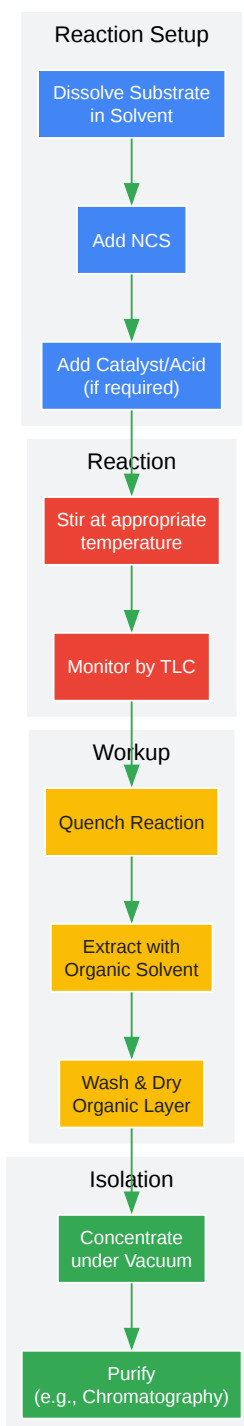
Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of NCS reactions is crucial for optimizing reaction conditions and predicting outcomes.

General Experimental Workflow

The following diagram illustrates a typical workflow for a chlorination reaction using NCS, from reaction setup to product isolation.

General Workflow for NCS Chlorination

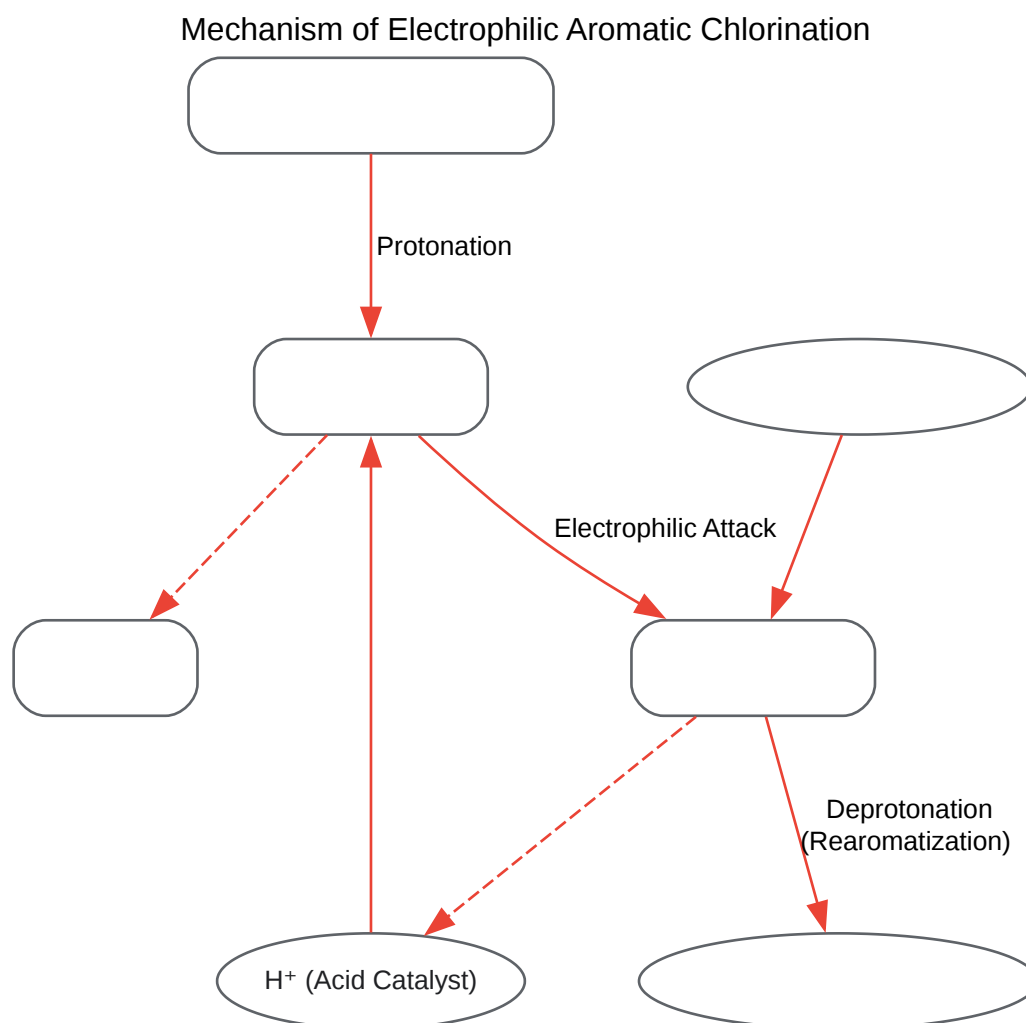


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Caption: A typical experimental workflow for chlorination using NCS.

Electrophilic Aromatic Chlorination Mechanism

In the presence of an acid catalyst, NCS acts as a source of an electrophilic chlorine species (Cl^+), which then attacks an electron-rich aromatic ring.



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Caption: Electrophilic aromatic chlorination pathway with NCS.

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